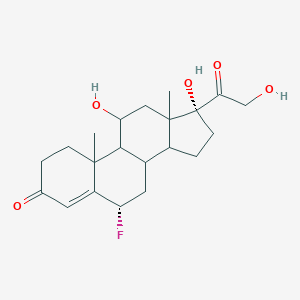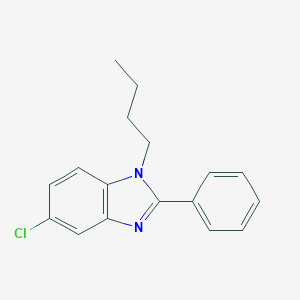
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione, also known as fluocinolone acetonide, is a synthetic corticosteroid that has been widely used in the medical field for its anti-inflammatory and immunosuppressive properties. In
Aplicaciones Científicas De Investigación
Fluocinolone acetonide has been extensively studied for its anti-inflammatory and immunosuppressive effects in various medical conditions such as dermatitis, psoriasis, and uveitis. It has also been investigated for its potential use in the treatment of macular edema and diabetic retinopathy.
Mecanismo De Acción
Fluocinolone acetonide exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in cells and modulating the expression of various genes involved in inflammation and immune response. It also inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the migration of immune cells to the site of inflammation.
Biochemical and Physiological Effects:
Fluocinolone acetonide has been shown to decrease the production of inflammatory mediators such as prostaglandins, leukotrienes, and histamine, and reduce the infiltration of immune cells into inflamed tissues. It also suppresses the activity of T cells and B cells, and inhibits the production of antibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluocinolone acetonide is a potent and selective corticosteroid that has been widely used in laboratory experiments to study the mechanisms of inflammation and immune response. Its advantages include its high potency, selectivity, and specificity for glucocorticoid receptors. However, its limitations include its potential to cause side effects such as skin atrophy, acne, and hyperglycemia, which need to be carefully monitored in laboratory experiments.
Direcciones Futuras
Future research on (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide could focus on its potential use in the treatment of other inflammatory and immune-related diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It could also investigate the development of new formulations or delivery methods to enhance its efficacy and reduce its side effects. Additionally, further studies could explore the mechanisms of action of (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide in different cell types and tissues, and its interactions with other drugs or molecules.
In conclusion, (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide is a synthetic corticosteroid that has been widely used in the medical field for its anti-inflammatory and immunosuppressive properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for research have been discussed in this paper. Further research on (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide could lead to new insights into its therapeutic potential and contribute to the development of new treatments for inflammatory and immune-related diseases.
Métodos De Síntesis
The synthesis of (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide involves the reaction of 6alpha-fluoro-11beta,17,21-trihydroxypregn-4-ene-3,20-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified and crystallized to obtain pure (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide.
Propiedades
Nombre del producto |
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione |
|---|---|
Fórmula molecular |
C21H29FO5 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(6S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12?,13?,15-,16?,18?,19?,20?,21-/m0/s1 |
Clave InChI |
MEZCUMCMVYZPAH-PYRKPDMCSA-N |
SMILES isomérico |
CC12CCC(=O)C=C1[C@H](CC3C2C(CC4(C3CC[C@@]4(C(=O)CO)O)C)O)F |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
SMILES canónico |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)


![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)


![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)


![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)